Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine
Description
Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a thiophen-2-yl group and at position 4 with a methyl group. The sulfamoyl moiety (-SO₂NMe₂) is attached to the thiazole’s position 5 via a methylene linker. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal and materials chemistry.
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S3/c1-8-10(7-12-19(15,16)14(2)3)18-11(13-8)9-5-4-6-17-9/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURLGWABFJVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine involves multiple steps, typically starting with the preparation of the thiazole and thiophene rings. The reaction conditions often include the use of dimethylsulfamoyl chloride and other reagents under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atoms in the thiazole and thiophene rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Diversity: The target compound’s dimethyl sulfamoyl group distinguishes it from analogs with morpholinosulfonyl () or simple sulfanyl groups (). Sulfamoyl derivatives often exhibit enhanced metabolic stability compared to sulfonamides .
- Thiophene vs.
- Synthetic Complexity: reports a 38% yield for a morpholinosulfonyl-containing thiazole, suggesting that bulky substituents may reduce efficiency compared to simpler analogs like the target compound.
Physicochemical Properties
- Planarity and Conformation : Compounds like (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit near-planar structures due to intramolecular hydrogen bonding, which may enhance crystallinity and stacking interactions . In contrast, the target compound’s methylene-linked sulfamoyl group likely introduces conformational flexibility.
- Melting Points : Thiazole derivatives with sulfonamide groups (e.g., , mp 98–99°C) generally have higher melting points than sulfanyl analogs (e.g., ), reflecting stronger intermolecular forces .
Biological Activity
Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine, with the CAS number 1396861-99-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 317.5 g/mol. The structural characteristics include a thiazole ring and a thiophene moiety, which are known for their biological significance in various therapeutic areas.
| Property | Value |
|---|---|
| CAS Number | 1396861-99-6 |
| Molecular Formula | C₁₁H₁₅N₃O₂S₃ |
| Molecular Weight | 317.5 g/mol |
Antimicrobial Properties
Research indicates that compounds with thiazole and thiophene functionalities exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
Anticancer Potential
This compound has been evaluated for its anticancer properties in vitro. Studies have demonstrated that similar thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, targeting specific pathways involved in disease progression.
- DNA Interaction : Some studies suggest that these compounds can form adducts with DNA, leading to cytotoxic effects in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Case Studies
- Antibacterial Activity : A study published in MDPI highlighted the efficacy of thiazole derivatives against MRSA, demonstrating minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics like vancomycin .
- Anticancer Effects : Research conducted on similar sulfamoyl amines showed promising results in inhibiting tumor growth in xenograft models, suggesting that the incorporation of thiazole rings enhances anticancer activity through targeted delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
